4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde
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Description
4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde is a useful research compound. Its molecular formula is C19H18F2N2O5S and its molecular weight is 424.42. The purity is usually 95%.
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Scientific Research Applications
Oxidative Reactions
- Oxidative Photochemical Processes : Sulfo-polyoxometalate anion clusters may be activated photochemically to oxidize organic substrates like benzyl alcohol to benzaldehyde, indicating potential applications in catalytic cycles involving photochemical and electrochemical processes (Rüther et al., 2003).
Catalysis and Synthesis
- Deoxyfluorination Methods : A method for the room temperature deoxyfluorination of benzaldehydes using sulfuryl fluoride shows the potential application in the synthesis of aryl and heteroaryl substrates (Melvin et al., 2019).
- Novel Synthesis Approaches : The synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membranes in fuel cells demonstrates innovative applications in polymer science (Yao et al., 2014).
Medicinal Chemistry and Bioactivity
- Acaricidal Activity and Mechanism : Oxazoline derivatives containing an oxime ether moiety exhibit significant acaricidal activity against Tetranychus cinnabarinus, indicating potential applications in pest control (Li et al., 2014).
- Antioxidant and Cytotoxic Agents : Sulfonylpiperazines based on a flavone have been investigated for their free radical scavenging and anticancer efficacies, showing potential applications in therapeutic development (Patel et al., 2019).
Solid Phase Organic Synthesis
- Linker Applications : Benzaldehyde derivatives have been explored as linkers for solid-phase organic synthesis, which is critical in the development of pharmaceuticals and fine chemicals (Swayze, 1997).
Properties
IUPAC Name |
4-[2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5S/c20-15-3-6-18(17(21)11-15)29(26,27)23-9-7-22(8-10-23)19(25)13-28-16-4-1-14(12-24)2-5-16/h1-6,11-12H,7-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWLUNSCALGFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C=O)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.